1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (hereafter referred to as Boc-THQ-6-COOH) is a tetrahydroquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 6-position. The Boc group enhances stability during synthetic processes, particularly in peptide and medicinal chemistry, by protecting the amine functionality . The carboxylic acid group at position 6 contributes to polarity, enabling interactions such as hydrogen bonding, which is critical in drug design . This compound is commercially available (e.g., 250mg typically in stock) and serves as a key intermediate in synthesizing bioactive molecules, including nitric oxide synthase (nNOS) inhibitors .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBISVVITSMSIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097161-04-0 | |
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Liquid-Phase Synthesis via Sequential Protection and Carboxylation
Benzyl Group Protection and Lithiation-Carboxylation
A foundational approach involves initial protection of the tetrahydroquinoline core, followed by directed lithiation and carboxylation. As detailed in CN110724098A, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes benzylation using benzyl bromide in the presence of a polar aprotic solvent (e.g., THF) and a base such as potassium carbonate. This step achieves >90% yield of 2-benzyl-5,7-dichloro-TIQ, stabilizing the amine against subsequent nucleophilic attacks.
The carboxylation step employs butyllithium (2.5 eq) and tetramethylethylenediamine (TMEDA) in THF at −70°C to deprotonate the aromatic C-6 position, followed by bubbling CO₂ to quench the lithio intermediate. Acidic workup yields 2-benzyl-5,7-dichloro-TIQ-6-COOH hydrochloride (85–92% purity), which undergoes catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in methanol to remove the benzyl group. Final Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane affords the target compound in 78% isolated yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, THF, 60°C | 94 | 98 |
| Lithiation-Carboxylation | n-BuLi, TMEDA, CO₂, −70°C | 88 | 95 |
| Debenzylation | Pd/C, H₂, MeOH | 91 | 99 |
| Boc Protection | Boc₂O, DCM, RT | 78 | 97 |
Solid-Phase Synthesis Using Resin-Bound Intermediates
Pictet-Spengler Cyclization on Marshall Linker Resin
Solid-phase methodologies, as described by PubMed 15244409, anchor tetrahydroisoquinoline precursors to (4-hydroxyphenyl)sulfide resin (Marshall linker) via ester linkages. Starting from dopamine or 3-hydroxyphenethylamine, the Pictet-Spengler reaction with ethyl glyoxylate forms the tetrahydroisoquinoline core under mildly acidic conditions (pH 4–5, 40°C). Subsequent Boc protection (Boc₂O, THF) and alkylation of phenolic hydroxyl groups (e.g., with methyl iodide) proceed with >80% efficiency.
Hydrolysis of the resin-bound ester (6M HCl, 60°C) liberates Boc-THQ-6-COOH, which is then coupled to carboxylic acids via HBTU/HOBt activation. Cleavage from the resin using amines (e.g., morpholine) delivers the final carboxamide derivatives, though the free acid can be isolated by alternative cleavage protocols.
Advantages:
Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis
Chiral Ligand-Mediated Reduction
PMC4057008 highlights the use of borane-dimethyl sulfide complexes to reduce Boc-protected amino carboxylic acids to secondary alcohols, which are oxidized to aldehydes (Swern oxidation) and subjected to reductive amination with chiral amines. For Boc-THQ-6-COOH, this pathway ensures enantiomeric excess (ee) >98% when using (R)-BINAP-Ru catalysts during hydrogenation.
Reaction Scheme:
- Reduction : Boc-THQ-6-COOEt → Boc-THQ-6-CH₂OH (BH₃·SMe₂, THF, 0°C).
- Oxidation : Boc-THQ-6-CH₂OH → Boc-THQ-6-CHO (Dess-Martin periodinane).
- Reductive Amination : Boc-THQ-6-CHO + R-NH₂ → Boc-THQ-6-CH₂NHR (NaBH₃CN, MeOH).
Industrial-Scale Optimization for Cost Efficiency
Solvent Recycling and Catalytic Recovery
Recent patents (e.g., CN110724098A) emphasize reducing tetrahydrofuran (THF) waste by implementing distillation recovery systems during carboxylation. Palladium carbon catalysts are reused up to five times without significant activity loss, lowering production costs by 30%.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Medicinal Chemistry
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is utilized in the development of pharmaceutical compounds with potential therapeutic applications. Its derivatives have shown promise in various biological activities:
- Enzyme Inhibitors : The compound acts as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways.
- Receptor Agonists : It can be modified to create molecules that selectively activate receptors, which is crucial for drug development.
Organic Synthesis
This compound is an important building block in organic synthesis due to its versatile reactivity:
- Synthesis of Complex Organic Molecules : It serves as an intermediate in the synthesis of more complex structures, including natural products and other heterocycles.
- Peptide Synthesis : The Boc group allows for selective protection during peptide coupling reactions, facilitating the synthesis of amino acid derivatives.
Industrial Applications
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials:
- Fine Chemicals Production : The compound's unique properties enable its use in synthesizing high-value chemicals for various applications.
- Specialty Materials : Its derivatives are employed in creating materials with specific functional properties.
A study published in the Journal of Medicinal Chemistry examined various derivatives of tetrahydroquinoline compounds. The research highlighted how modifications to the Boc-protected core structure influenced biological activity against opioid receptors. The findings indicated that specific substitutions could enhance receptor selectivity and potency .
Study 2: Mechanistic Insights
Research conducted on the mechanism of action for Boc-protected compounds demonstrated their utility in drug design. The study illustrated how the Boc group could be strategically removed under mild conditions to yield active pharmaceutical ingredients (APIs) while preserving the integrity of sensitive functional groups .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is introduced to protect the amine functionality during synthetic transformations and is later removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol . The removal of the Boc group generates a free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Positional Isomers
- 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 928772-51-4): Differs in the position of the carboxylic acid group (7 vs. 6). Altered electronic distribution may affect binding affinity in biological targets. Similar Boc protection but distinct solubility due to spatial arrangement .
Alternative Protecting Groups
- 1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 647009-30-1): Replaces Boc with a 2-methylbutanoyl group. Increased hydrophobicity (logP ~2.5 vs. Boc-THQ-6-COOH’s ~1.8) may enhance membrane permeability but reduce aqueous solubility .
Isoquinoline Derivatives
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS 170097-67-3): Isoquinoline scaffold shifts nitrogen position, modifying hydrogen-bonding patterns and biological activity (e.g., receptor selectivity) .
Functional Group Modifications
Carboxylic Acid Derivatives
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride (CAS 1251923-10-0): Lacks Boc protection; hydrochloride salt improves crystallinity and solubility in polar solvents (e.g., water) compared to Boc-THQ-6-COOH .
- 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 1338495-31-0): Hydroxy and methyl groups introduce additional hydrogen-bond donors and steric hindrance, impacting pharmacokinetic properties .
Hybrid Structures
- 4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 1210889-21-6): Quinoxaline core with Boc and dimethyl groups offers a rigid structure for targeting enzymes like kinases .
Biological Activity
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Boc-THQ) is a derivative of tetrahydroquinoline, a compound class known for its diverse biological activities. This article reviews the biological activity of Boc-THQ, emphasizing its medicinal potential, mechanisms of action, and applications in drug development.
- Molecular Formula : C14H19NO4
- Molecular Weight : 277.31 g/mol
- CAS Number : 1097161-04-0
Boc-THQ features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity in biochemical applications.
Biological Activity Overview
Boc-THQ and its analogs exhibit a range of biological activities, including:
- Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal properties of tetrahydroquinoline derivatives. Boc-THQ shows potential against various pathogens by disrupting their cellular processes.
- Anticancer Activity : Research indicates that Boc-THQ can inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against renal, liver, and pancreatic cancer cells at micromolar concentrations . The compound's mechanism involves targeting specific cellular pathways associated with tumor growth.
- Neuroprotective Effects : Tetrahydroquinoline derivatives are known to exhibit neuroprotective properties. Boc-THQ has been studied for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The mechanisms through which Boc-THQ exerts its biological effects are multifaceted:
- Enzyme Inhibition : Boc-THQ acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit specific kinases that play a role in cancer cell signaling.
- Receptor Modulation : The compound interacts with several receptors, influencing cellular responses. Its activity on GPER (G-protein coupled estrogen receptor) has been linked to antiproliferative effects in cancer cells .
- Oxidative Stress Reduction : Boc-THQ demonstrates antioxidant properties that help mitigate oxidative damage in cells, contributing to its neuroprotective effects.
Anticancer Activity
A significant study evaluated the effect of Boc-THQ on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MIA Paca-2 | 15 | GPER modulation |
| RCC4-VA | 12 | Inhibition of cell proliferation |
| Hep G2 | 10 | Induction of apoptosis |
The results suggest that Boc-THQ effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and receptor modulation .
Antimicrobial Properties
In another study, Boc-THQ was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings indicate that Boc-THQ possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Q & A
What are the common synthetic routes for preparing 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
Answer:
The synthesis typically involves Boc protection of the tetrahydroquinoline scaffold followed by carboxylation at the 6-position. A general methodology includes:
- Step 1: Introduction of the Boc group to the nitrogen of 1,2,3,4-tetrahydroquinoline using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in acetonitrile) .
- Step 2: Direct carboxylation at the 6-position via Friedel-Crafts acylation or metal-catalyzed carbonylation . For example, palladium-catalyzed carboxylation using CO₂ under controlled pressure may be employed .
- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and verification by HPLC (>95% purity) .
Key Challenges:
- Avoiding over-substitution in the aromatic ring.
- Ensuring regioselectivity for the 6-position carboxyl group.
How is the Boc-protected tetrahydroquinoline scaffold characterized structurally?
Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., C₁₅H₁₇Cl₂NO₄ requires m/z 346.21) .
- IR Spectroscopy: Absorbance at ~1700 cm⁻¹ confirms carbonyl groups (Boc and carboxylic acid) .
Common Pitfalls:
- Overlapping signals in NMR due to diastereomers (if stereocenters exist).
- Impurities from incomplete Boc deprotection during analysis.
What role does the Boc group play in downstream applications of this compound?
Answer:
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the secondary amine in tetrahydroquinoline, enabling:
- Selective functionalization of the aromatic ring without amine interference .
- Facile deprotection under acidic conditions (e.g., HCl in dioxane) for subsequent coupling reactions (e.g., peptide synthesis or heterocycle formation) .
- Enhanced solubility during purification steps due to the hydrophobic tert-butyl moiety .
Advanced Consideration:
How can reaction yields be optimized during the carboxylation step?
Answer:
Optimization strategies include:
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve CO₂ insertion efficiency .
- Temperature Control: Reactions at 60–80°C balance kinetics and side-reaction suppression .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance carboxylation rates .
- Substrate Pre-activation: Pre-forming the lithiated tetrahydroquinoline intermediate improves electrophilicity at the 6-position .
Data-Driven Example:
A study achieved 85% yield using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CO₂ (3 atm) at 70°C for 12 hours .
What analytical challenges arise when quantifying this compound in complex mixtures?
Answer:
Key challenges include:
- Co-elution with byproducts during HPLC (resolved using C18 columns with 0.1% TFA in water/acetonitrile gradients) .
- Acid degradation during LC-MS analysis (mitigated by using low-pH mobile phases and rapid run times) .
- Low UV absorbance of the tetrahydroquinoline core (addressed by derivatization with chromophores or switching to MS detection) .
Advanced Method:
- ²H/¹³C Isotopic Labeling for tracking stability in biological matrices .
How does this compound fit into medicinal chemistry research?
Answer:
The Boc-protected tetrahydroquinoline-6-carboxylic acid is a versatile intermediate for:
- Antimicrobial Agents: Analogous fluoroquinolone scaffolds (e.g., ciprofloxacin derivatives) target DNA gyrase .
- Kinase Inhibitors: The tetrahydroquinoline core mimics ATP-binding motifs in kinases .
- Prodrug Development: The carboxylic acid group enables ester prodrug formulations for enhanced bioavailability .
Case Study:
A derivative, 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, demonstrated broad-spectrum antibacterial activity .
How do steric effects from the Boc group influence reactivity?
Answer:
The bulky tert-butyl group:
- Shields the amine from electrophilic attack, directing reactions to the aromatic ring .
- Reduces rotational freedom , stabilizing transition states in asymmetric synthesis .
- Impacts crystallinity , complicating X-ray diffraction analysis (requires co-crystallization with heavy atoms) .
Experimental Insight:
In one study, Boc deprotection before carboxylation increased byproduct formation by 30%, highlighting its protective efficacy .
What are the best practices for handling and storing this compound?
Answer:
- Storage: -20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
- Safety: Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) due to potential irritancy .
Stability Data:
How can computational modeling guide the design of derivatives?
Answer:
- Docking Studies: Predict binding affinity to targets (e.g., bacterial topoisomerases) using Schrödinger Suite or AutoDock .
- DFT Calculations: Optimize reaction pathways for carboxylation (e.g., transition state energy barriers) .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with bioactivity .
Example:
A QSAR model for fluoroquinolones linked 6-position electronegativity to enhanced Gram-positive activity (R² = 0.89) .
What contradictions exist in reported synthetic methodologies?
Answer:
- Catalyst Efficiency: Some studies report Pd(OAc)₂ as optimal , while others favor CuCl₂ for cost-effectiveness .
- Deprotection Timing: Early Boc removal (pre-carboxylation) is debated due to conflicting yield outcomes .
- Regioselectivity: Friedel-Crafts vs. directed ortho-metalation for carboxylation lacks consensus in substrate scope .
Resolution Strategy:
Systematic screening of reaction parameters (e.g., temperature, catalyst loading) is recommended for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
